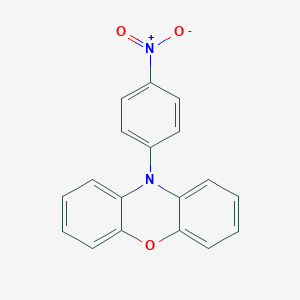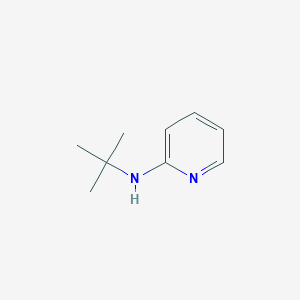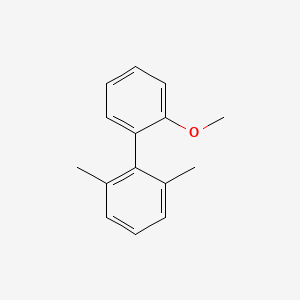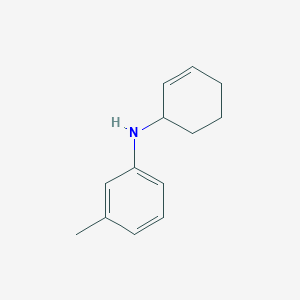
10-(4-Nitrophenyl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-Nitrophenyl)-10H-phenoxazine is an organic compound characterized by the presence of a phenoxazine core substituted with a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Nitrophenyl)-10H-phenoxazine typically involves the nitration of phenoxazine derivatives. One common method includes the reaction of phenoxazine with 4-nitrophenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 10-(4-Nitrophenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenoxazine core can be oxidized under specific conditions to form quinone derivatives.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products:
Reduction: 10-(4-Aminophenyl)-10H-phenoxazine
Oxidation: Phenoxazine-quinone derivatives
Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used
科学的研究の応用
10-(4-Nitrophenyl)-10H-phenoxazine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 10-(4-Nitrophenyl)-10H-phenoxazine involves its interaction with specific molecular targets. For instance, its reduction to the corresponding amine can lead to interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitrophenyl group can also participate in electron transfer reactions, influencing redox processes within cells.
類似化合物との比較
4-Nitrophenol: Shares the nitrophenyl group but lacks the phenoxazine core.
Phenoxazine: The parent compound without the nitrophenyl substitution.
10-Phenyl-10H-phenoxazine: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness: 10-(4-Nitrophenyl)-10H-phenoxazine is unique due to the combination of the phenoxazine core and the nitrophenyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C18H12N2O3 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
10-(4-nitrophenyl)phenoxazine |
InChI |
InChI=1S/C18H12N2O3/c21-20(22)14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12H |
InChIキー |
KLACTLYTSOLJIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)

![3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
![ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14119232.png)
![2-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14119233.png)
![(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14119236.png)



![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate](/img/structure/B14119256.png)
![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119259.png)
![N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119260.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14119265.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14119267.png)
